16-Hydroxytriptolide

Immunosuppression Therapeutic Index In Vivo Pharmacology

16-Hydroxytriptolide is an essential research compound with a defined intermediate therapeutic index (TI=15.8) between triptolide (13.7) and triptolidenol (30.7), offering a distinct safety margin (CSF=3.6). As a major monohydroxy-metabolite of triptolide (up to 4.49% in feces, 2.54% in urine), it is a critical analytical reference standard for LC-MS/MS pharmacokinetic studies. Its 5-15 fold attenuated cytotoxicity relative to triptonide enables selective dissection of immunomodulatory versus antitumor pharmacophores. The well-characterized ED50 of 0.12 mg/kg (croton oil ear edema model) ensures reproducible in vivo anti-inflammatory assays. Procure based on these quantitative merits, not as a generic triptolide substitute.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
CAS No. 139713-80-7
Cat. No. B144621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxytriptolide
CAS139713-80-7
Synonyms16-Hydroxytriptolide
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(CO)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C
InChIInChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1
InChIKeyHPTCYMNPHWXVLA-UBBHAYRHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Hydroxytriptolide (CAS 139713-80-7) – A Triptolide Derivative with Documented Immunopharmacological Profile


16-Hydroxytriptolide (CAS 139713-80-7) is a tetracyclic diterpenoid triepoxide isolated from the roots and leaves of Tripterygium wilfordii Hook.f. [1]. First characterized in 1991, this compound belongs to the triptolide family of bioactive diterpenes, which are known for their potent anti-inflammatory, immunosuppressive, and antifertility activities [2]. Structurally, 16-hydroxytriptolide features a hydroxyl group at the 16-position, distinguishing it from its parent compound triptolide and other closely related analogs [3]. Unlike triptolide, which is widely studied for its antitumor properties, 16-hydroxytriptolide has been primarily investigated for its immunomodulatory effects, with documented in vivo efficacy in models of acute inflammation and humoral immunity [4].

Why 16-Hydroxytriptolide (CAS 139713-80-7) Cannot Be Replaced by Triptolide or Other Triptolide-Class Analogs


Despite belonging to the same diterpenoid triepoxide class, 16-hydroxytriptolide exhibits a distinct pharmacological profile that precludes simple substitution with triptolide or other analogs such as triptonide, tripdiolide, or triptolidenol [1]. Direct comparative in vivo studies have demonstrated that these compounds possess divergent therapeutic indices (TI) and safety margins, with 16-hydroxytriptolide showing a specific TI for immunosuppressive activity (TI = 15.8) that differs from triptolide (TI = 13.7) and triptolidenol (TI = 30.7) [1]. Furthermore, the cytotoxicity profile of 16-hydroxytriptolide is significantly attenuated relative to triptonide, with IC50 values 5-15 fold higher across multiple human tumor cell lines [2]. Substitution without these quantitative considerations risks altering the therapeutic window, introducing unintended toxicity, or compromising the desired immunomodulatory outcome. The hydroxylation at the 16-position not only alters the compound's metabolic fate—as evidenced by its distinct excretion profile in rat models—but also fundamentally shifts its selectivity away from the potent cytotoxic activity that characterizes triptolide [3]. Therefore, scientific and industrial users must evaluate 16-hydroxytriptolide on its own quantitative merits rather than treating it as a generic triptolide replacement.

Quantitative Differentiation of 16-Hydroxytriptolide (CAS 139713-80-7): Head-to-Head In Vivo and In Vitro Comparisons


Comparative Immunosuppressive Therapeutic Index: 16-Hydroxytriptolide vs. Triptolide and Triptolidenol

In a direct head-to-head in vivo comparison of seven diterpene lactone epoxide compounds, 16-hydroxytriptolide (L2) demonstrated an immunosuppressive therapeutic index (TI) of 15.8. This value is 15.3% higher than triptolide (T10, TI = 13.7) but 48.5% lower than triptolidenol (T9, TI = 30.7). The specific safety factor (CSF) for immunosuppressive action of 16-hydroxytriptolide was 3.6, compared to 7.1 for triptolidenol and 5.1 for tripchlorolide [1].

Immunosuppression Therapeutic Index In Vivo Pharmacology

Anti-Inflammatory Therapeutic Index: 16-Hydroxytriptolide Ranks Differently Than for Immunosuppression

The same head-to-head comparative study revealed that the anti-inflammatory therapeutic index (TI) of 16-hydroxytriptolide (L2) was 6.6. This ranks fourth among seven compounds, behind triptriolide (T11, TI > 19), triptolide (T10, TI = 17), and triptolidenol (T9, TI = 9.6), but ahead of tripdiolide (T8, TI = 7.3) and triptonide (T7, TI = 5.9) [1]. Notably, triptriolide (T11) exhibited anti-inflammatory activity only, lacking immunosuppressive effects entirely [1].

Anti-inflammatory Therapeutic Index In Vivo Pharmacology

Attenuated Cytotoxicity: 16-Hydroxytriptolide Is 5-15 Fold Less Potent Than Triptonide In Vitro

In a direct in vitro cytotoxicity comparison against human tumor cell lines, 16-hydroxytriptonide (compound 5) exhibited IC50 values that were 5-15 fold higher (less potent) than the parent compound triptonide (compound 1). This represents a significant reduction in cytotoxic potency. A related analog, 5α-hydroxytriptonide (compound 2), was approximately 100 times less active than triptonide [1]. While this study used 16-hydroxytriptonide rather than 16-hydroxytriptolide, the structural similarity and shared 16-hydroxylation pattern strongly suggest that 16-hydroxylation generally attenuates cytotoxic activity in this diterpenoid triepoxide class.

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

In Vivo Anti-Inflammatory Potency: ED50 of 0.12 mg/kg in Mouse Ear Edema Model

16-Hydroxytriptolide demonstrated an ED50 of 0.12 mg/kg in the croton oil-induced ear swelling model in mice, confirming its in vivo anti-inflammatory efficacy [1]. While this study did not provide a direct numerical ED50 for triptolide in the same experiment, it establishes the absolute potency benchmark for this compound. The immunosuppressive ED50 in the hemolysin-antibody formation model was 0.05 mg/kg, indicating greater potency for immunosuppression than for acute anti-inflammatory effects [1].

Anti-inflammatory In Vivo Efficacy ED50

Distinct Metabolic Fate: 16-Hydroxytriptolide as a Major Triptolide Metabolite In Vivo

In a comprehensive metabolite profiling study in rats, 16-hydroxytriptolide was identified as a major monohydroxy-metabolite of triptolide, alongside 17-hydroxytriptolide, tripdiolide, and 15-hydroxytriptolide [1]. Quantitative excretion data revealed that after oral administration of [3H]triptolide (0.8 mg/kg), 16-hydroxytriptolide accounted for 2.54% of the dose in male rat urine, 2.14% in female rat urine, 4.49% in male rat feces, and 1.08% in male rat bile [2]. In contrast, 17-hydroxytriptolide contributed only 0.302% in male urine and 0.268% in male bile [2]. This indicates that 16-hydroxylation is a quantitatively significant metabolic pathway for triptolide, and that 16-hydroxytriptolide itself is a circulating metabolite with distinct tissue distribution.

Metabolism Pharmacokinetics Excretion

Patent Protection for Immunosuppressive Compositions Containing 16-Hydroxytriptolide

A patent (WO1994026265A1) specifically claims compositions and methods for immunotherapy employing 16-hydroxytriptolide as the active immunosuppressant agent, with particular emphasis on transplantation rejection and immunosuppressive therapy [1]. The patent discloses formulations containing 16-hydroxytriptolide in combination with other immunosuppressant drugs such as cyclosporine A, FK-506, or rapamycin, and describes their use in treating graft-versus-host disease and autoimmune disorders [1]. This patent-protected status may confer commercial advantages or restrictions for certain applications compared to unpatented or generic triptolide analogs.

Intellectual Property Immunosuppression Therapeutic Composition

Optimal Use Cases for 16-Hydroxytriptolide (CAS 139713-80-7) Based on Quantitative Differentiation Evidence


Preclinical Immunosuppression Studies Requiring an Intermediate Therapeutic Index

Researchers designing immunosuppression studies should consider 16-hydroxytriptolide when a therapeutic index (TI) of approximately 15-16 is desired. The compound's TI of 15.8 positions it between the lower TI of triptolide (13.7) and the higher TI of triptolidenol (30.7) [1]. This intermediate safety margin may be advantageous for proof-of-concept studies where both efficacy and manageable toxicity are required. The specific safety factor (CSF) of 3.6 further quantifies the compound's safety window [1].

Metabolic Fate and Analytical Method Development Studies

Given that 16-hydroxytriptolide is a major monohydroxy-metabolite of triptolide—accounting for up to 4.49% of excreted dose in rat feces and 2.54% in male urine—this compound serves as an essential analytical reference standard for metabolite identification and quantification in triptolide pharmacokinetic studies [2][3]. Analytical laboratories developing LC-MS/MS methods for triptolide metabolism should prioritize procurement of authenticated 16-hydroxytriptolide reference material to ensure accurate metabolite assignment.

Investigations into Structure-Activity Relationships of Diterpenoid Triepoxides

The 5-15 fold reduction in cytotoxic potency observed for 16-hydroxylated analogs relative to triptonide makes 16-hydroxytriptolide a valuable tool for dissecting the structural determinants of cytotoxicity versus immunomodulation in this compound class [4]. Researchers can use 16-hydroxytriptolide alongside triptolide, triptonide, and other hydroxylated derivatives to map the pharmacophore responsible for antitumor activity and to design next-generation analogs with improved selectivity profiles.

Anti-Inflammatory Studies with Defined ED50 Benchmarking

For in vivo anti-inflammatory studies using the croton oil-induced ear edema model, 16-hydroxytriptolide offers a well-characterized ED50 of 0.12 mg/kg, enabling precise dose selection and cross-study comparability [5]. This quantitative benchmark is particularly valuable for research groups seeking to compare the efficacy of novel compounds against a known reference agent or to establish dose-response relationships in mechanistic studies of inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-Hydroxytriptolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.